N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
Quinoxalines are a class of N-heterocyclic compounds that have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Synthesis Analysis
The synthesis of quinoxaline has been extensively studied for the last two decades. A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .
Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .
Chemical Reactions Analysis
On treatment with 1,4-binucleophiles (thiocarbohydrazide (i) and pyazole-1-carbothiohydrazide (ii)), and 2,3-dichloroquinoxaline derivative (98) produced a single product which was formulated as 3-hydrazinyl-7-(morpholinosulfonyl)-1H-[1,3,4]thiadiazino[5, 6-b]quinoxaline(99) and 3-methyl-1-(7-(morpholinosulfonyl)-1H-[1,3,4]thiadiazino[5, 6-b .
Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .
Scientific Research Applications
1. Protein Kinase Inhibitors for Cancer Treatment Pyrimidine and its derivatives, including the compound you mentioned, have shown promise as protein kinase inhibitors for cancer treatment . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases. These enzymes are essential for controlling cell growth, differentiation, migration, and metabolism .
Antiviral Applications
Some triazoloquinoxalines compounds, which are structurally similar to the compound , have demonstrated antiviral activity . Although the specific antiviral activity of “N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine” has not been explicitly mentioned, it’s possible that it may also have potential antiviral applications.
Biological Potential
Fused pyrimidine compounds, including the one you’re interested in, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines, which means they can mimic the biological activities of purines .
Molecular Targeted Therapies
These compounds could be used in molecular targeted therapies, which inhibit certain receptors and signaling pathways that stimulate tumor cell growth . This strategy has been developed to circumvent the drawbacks of conventional chemotherapy, which does not differentiate between normal human cells and affected cells .
Synthetic Pathways
The compound can be synthesized by reacting compound 4 with 4-(N-Boc-piperazin-1-yl)-2-methoxyaniline 5 in the presence of diisopropylethylamine . This synthetic pathway could be used for constructing these scaffolds in an attempt to assist medicinal chemists to construct novel pyrimidines with higher selectivity as anticancer agents .
Mechanism of Action
Target of Action
It is known that quinoxaline derivatives can interact with many targets, receptors, or microorganisms . Similarly, piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
Quinoxaline derivatives and piperazine derivatives, which are part of the compound’s structure, are known to interact with their targets in various ways . For instance, some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Quinoxaline derivatives have been reported to have a wide spectrum of biological importance .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
It is known that quinoxaline derivatives have a wide spectrum of biological importance .
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
properties
IUPAC Name |
N,N,6-trimethyl-2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-14-12-17(24(2)3)23-19(21-14)26-10-8-25(9-11-26)18-13-20-15-6-4-5-7-16(15)22-18/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQIZUWADQKMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
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